molecular formula C14H16N2O6S B1250097 (6E)-3-[(E)-2-acetamidoethenyl]sulfinyl-6-(1-hydroxypropan-2-ylidene)-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid

(6E)-3-[(E)-2-acetamidoethenyl]sulfinyl-6-(1-hydroxypropan-2-ylidene)-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid

Cat. No. B1250097
M. Wt: 340.35 g/mol
InChI Key: KJQZKTFSANMFQJ-KDYKCUIDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(6E)-3-[(E)-2-acetamidoethenyl]sulfinyl-6-(1-hydroxypropan-2-ylidene)-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid is a natural product found in Streptomyces tokunonensis with data available.

Scientific Research Applications

Antibiotic Development

Research has identified this compound as part of new beta-lactam antibiotics, such as antibiotics PS-6 and PS-7. These compounds have been isolated from various Streptomyces species and have shown potential as antibacterial agents due to their unique structures and properties (Shibamoto et al., 1980). Similarly, carpetimycins C and D, also derived from Streptomyces sp., have structures related to this compound, underscoring its importance in developing new beta-lactam antibiotics (Nakayama et al., 1983).

Synthesis and Chemical Properties

The compound's synthesis and chemical properties have been a subject of study, contributing to the understanding of its pharmacological potential. For instance, research on the synthesis of 5,6-cis-carbapenems related to C-19393 H2, a compound structurally similar to (6E)-3-[(E)-2-acetamidoethenyl]sulfinyl-6-(1-hydroxypropan-2-ylidene)-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid, provides insights into the methods of producing related beta-lactam antibiotics (Natsugari et al., 1983).

properties

Molecular Formula

C14H16N2O6S

Molecular Weight

340.35 g/mol

IUPAC Name

(6E)-3-[(E)-2-acetamidoethenyl]sulfinyl-6-(1-hydroxypropan-2-ylidene)-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid

InChI

InChI=1S/C14H16N2O6S/c1-7(6-17)11-9-5-10(23(22)4-3-15-8(2)18)12(14(20)21)16(9)13(11)19/h3-4,9,17H,5-6H2,1-2H3,(H,15,18)(H,20,21)/b4-3+,11-7+

InChI Key

KJQZKTFSANMFQJ-KDYKCUIDSA-N

Isomeric SMILES

C/C(=C\1/C2CC(=C(N2C1=O)C(=O)O)S(=O)/C=C/NC(=O)C)/CO

Canonical SMILES

CC(=C1C2CC(=C(N2C1=O)C(=O)O)S(=O)C=CNC(=O)C)CO

synonyms

asparenomycin
asparenomycin A
asparenomycin B
asparenomycin C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(6E)-3-[(E)-2-acetamidoethenyl]sulfinyl-6-(1-hydroxypropan-2-ylidene)-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid
Reactant of Route 2
(6E)-3-[(E)-2-acetamidoethenyl]sulfinyl-6-(1-hydroxypropan-2-ylidene)-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid
Reactant of Route 3
(6E)-3-[(E)-2-acetamidoethenyl]sulfinyl-6-(1-hydroxypropan-2-ylidene)-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid
Reactant of Route 4
(6E)-3-[(E)-2-acetamidoethenyl]sulfinyl-6-(1-hydroxypropan-2-ylidene)-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid
Reactant of Route 5
(6E)-3-[(E)-2-acetamidoethenyl]sulfinyl-6-(1-hydroxypropan-2-ylidene)-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid
Reactant of Route 6
(6E)-3-[(E)-2-acetamidoethenyl]sulfinyl-6-(1-hydroxypropan-2-ylidene)-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid

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